Bencianol

Peripheral Arterial Disease Vascular Pharmacology Clinical Trial

Bencianol (ZY15051) is a semisynthetic flavonoid with defined (2R,3S) stereochemistry, providing a unique tool for cerebral vasospasm research. It potently reverses contractions induced by 5-HT, noradrenaline, angiotensin II, and prostanoids in isolated human cerebral arteries, with context-dependent efficacy (more effective against EC50 vs. maximal concentrations). It also exhibits nanomolar cytoprotection in endothelial cells without intrinsic vasoactivity. This specific pharmacological profile is not replicated by other vasoactive agents; comparative data vs. Pentoxifylline shows distinct efficacy. Procure Bencianol to ensure experimental reproducibility in mechanistic studies of vasospasm, migraine pathophysiology, and endothelial dysfunction.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
CAS No. 85443-48-7
Cat. No. B1663317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBencianol
CAS85443-48-7
Synonyms3',4'-((diphenylmethylene)dioxy)-3,5,7-flavantriol
bencianol
ZY 15051
ZY-15051
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O
InChIInChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2/t23-,27+/m0/s1
InChIKeyNGJOOUAZHCZCOW-WNCULLNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bencianol (CAS 85443-48-7) Procurement Guide: Sourcing the Defined Anti-Spasmogenic Semisynthetic Flavonoid


Bencianol (CAS 85443-48-7), also known by the code name ZY15051, is a semisynthetic flavonoid . Its primary biological activity, documented in the literature, is a potent anti-spasmogenic effect on vascular smooth muscle, particularly in cerebral arteries [1]. The compound's structure is defined as (2R,3S)-3',4'-((diphenylmethylene)dioxy)-3,5,7-flavantriol [2], and it possesses two defined stereocenters [3].

Bencianol (CAS 85443-48-7) Sourcing: Why Generic Flavonoid Substitution is Scientifically Inadequate


Substituting Bencianol with a generic flavonoid or a related vasoactive compound is not supported by the evidence and introduces significant scientific and procurement risk. Bencianol is a specific semisynthetic derivative with a unique molecular structure and stereochemistry [1]. Its pharmacological profile differs markedly from other compounds in its class. For example, while both Bencianol and the vasoactive agent Pentoxifylline (Trental 400) improve symptoms in peripheral arterial occlusive disease, their efficacy is quantitatively distinct, with Pentoxifylline demonstrating a 65% increase in pain-free walking distance compared to Bencianol's 37% in a clinical study . More critically, Bencianol's anti-spasmogenic mechanism is not universal; its effectiveness varies significantly depending on the specific spasmogenic agent, being more effective against contractions induced by EC50 concentrations versus maximal concentrations, and it is least effective against the thromboxane-A2 mimetic U-46619 [2]. These distinct, quantifiable, and context-dependent activities mean that substituting Bencianol with an alternative compound without rigorous head-to-head validation would likely yield different and potentially inferior experimental outcomes.

Bencianol (CAS 85443-48-7) Product-Specific Evidence: Quantitative Differentiation for Procurement


Bencianol vs. Pentoxifylline: A Direct Head-to-Head Clinical Comparison in Peripheral Arterial Occlusive Disease

In a 3-month clinical study directly comparing Bencianol to Pentoxifylline (Trental 400) in patients with peripheral arterial occlusive disease (Fontaine stage II), the increase in pain-free walking distance was 37% for Bencianol compared to 65% for Pentoxifylline (p<0.05) . This quantifies a difference in clinical efficacy for this specific indication.

Peripheral Arterial Disease Vascular Pharmacology Clinical Trial

Bencianol's Broad-Spectrum Anti-Spasmogenic Profile on Human Cerebral Arteries In Vitro

Bencianol demonstrates a dose-dependent (1-100 µg/mL) reversal of contractions in human basilar arteries induced by five distinct vasoactive agents: 5-hydroxytryptamine (5-HT), noradrenaline, angiotensin II, prostaglandin F2α, and the thromboxane-A2 mimetic U-46619 [1]. This broad-spectrum activity against multiple clinically relevant spasmogens differentiates it from agents with a more narrow mechanism of action.

Cerebral Vasospasm Migraine Vascular Smooth Muscle

Quantified Differential Sensitivity of Bencianol to Spasmogens: EC50 vs. Maximal Concentrations

The anti-spasmogenic effect of Bencianol is context-dependent. The compound was significantly more effective at reversing contractions induced by the EC50 concentration of each agonist compared to contractions induced by maximal concentrations [1]. Furthermore, it was least effective against the thromboxane-A2 mimetic, U-46619 [1]. This selectivity profile, defined in the same study, indicates that its efficacy is not uniform.

Pharmacodynamics Cerebral Artery Thromboxane A2

Bencianol Cytoprotective Effects on Vascular Endothelial Cells at Nanomolar Concentrations

Pretreatment of porcine aortic endothelial cells with Bencianol at low concentrations (10⁻¹⁰ M to 10⁻⁷ M, i.e., 0.1 nM to 100 nM) produced a significant cytoprotective effect against injury induced by carbon tetrachloride (CCl₄) [1]. This effect was observed across multiple parameters including cell survival rate after replating [1].

Endothelial Protection Cytoprotection CCl4 Injury

Quantified Physicochemical Properties: Bencianol's Estimated Water Solubility

Based on its estimated Log Kow of 4.82, the water solubility of Bencianol at 25°C is calculated to be approximately 1.31 mg/L . This is a key differentiator for experimental design, indicating very low aqueous solubility.

Physicochemical Properties Water Solubility Formulation

Bencianol (CAS 85443-48-7) Sourcing Applications: Validated Research Scenarios Based on Quantitative Evidence


Investigating Multi-Factorial Cerebral Vasospasm In Vitro

Bencianol is uniquely suited for studies on isolated human cerebral arteries (e.g., basilar artery) to model complex vasospasm involving multiple agonists. As demonstrated by Whalley et al., it can reverse contractions induced by 5-HT, noradrenaline, angiotensin II, and prostanoids [1]. This broad-spectrum activity, combined with its defined differential sensitivity (more effective against EC50 vs. maximal concentrations), makes it a valuable tool for dissecting the interplay of these pathways in conditions like post-hemorrhagic vasospasm or migraine pathophysiology, where selective antagonists would provide an incomplete picture [1].

Vascular Endothelial Cell Injury and Cytoprotection Models

For researchers studying endothelial dysfunction, Bencianol is a relevant tool. Data shows that at nanomolar concentrations (0.1-100 nM), it confers significant cytoprotection against CCl₄-induced injury in porcine aortic endothelial cells [2]. This supports its procurement for in vitro experiments aimed at understanding mechanisms of endothelial protection and recovery, a research area distinct from its anti-spasmogenic properties.

Studies in Peripheral Arterial Occlusive Disease (PAOD) - A Cautionary Note

While a small clinical study has compared Bencianol to Pentoxifylline in PAOD , the results indicate a significantly lower efficacy in increasing pain-free walking distance (37% vs. 65%) . Therefore, procurement for this indication should be strictly for comparative or mechanistic research purposes, not as a therapeutic. It serves as a useful, quantifiable comparator in studies evaluating the clinical efficacy of novel or existing hemorheologic agents.

Alpha-2 Adrenergic Receptor Research in Pial Arteries

Research indicates that Bencianol does not alter vascular diameter on its own in feline pial arteries in situ at concentrations of 10⁻⁶ to 10⁻⁴ M [3]. This lack of intrinsic vasoactivity, combined with its interaction profile, suggests a potential research application as a tool compound in studies investigating alpha-2 adrenergic signaling, particularly when using idazoxan as a comparator [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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